CAS number and molecular weight of 8-(Bromomethyl)imidazo[1,2-a]pyridine
CAS number and molecular weight of 8-(Bromomethyl)imidazo[1,2-a]pyridine
[1][2]
Executive Summary
8-(Bromomethyl)imidazo[1,2-a]pyridine is a specialized heterocyclic building block utilized in high-value medicinal chemistry campaigns.[1] Belonging to the class of imidazo[1,2-a]pyridines—often termed "privileged scaffolds" in drug discovery—this compound serves as a critical electrophilic intermediate. Its primary utility lies in the introduction of the imidazo[1,2-a]pyridine moiety into larger pharmacophores via nucleophilic substitution, facilitating the development of agents targeting KRAS G12C, Mycobacterium tuberculosis (QcrB inhibition), and various kinases.
Part 1: Chemical Identity & Properties[1][4]
Core Data
| Parameter | Technical Specification |
| Chemical Name | 8-(Bromomethyl)imidazo[1,2-a]pyridine |
| CAS Number | 2089333-45-7 |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Physical State | Off-white to beige solid (typically) |
| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water |
| Precursor | 8-Methylimidazo[1,2-a]pyridine |
Structural Analysis
The molecule consists of a fused bicyclic system (pyridine fused to imidazole) with a reactive bromomethyl handle at the 8-position.
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N-Bridgehead: The nitrogen at position 1 is bridgehead, contributing to the aromaticity and planarity of the 10-pi electron system.
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Electrophilic Site: The benzylic-like carbon at the 8-position (attached to Br) is highly susceptible to SN2 attack, making it an ideal "linker" functionality.
Part 2: Synthesis & Experimental Protocols
Synthetic Pathway: Wohl-Ziegler Bromination
The most robust method for synthesizing 8-(bromomethyl)imidazo[1,2-a]pyridine is the radical bromination of its methyl precursor, 8-methylimidazo[1,2-a]pyridine . This reaction utilizes N-bromosuccinimide (NBS) and a radical initiator.
Mechanism & Causality [2]
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Reagent Choice (NBS): NBS provides a low, steady concentration of molecular bromine, which favors radical substitution at the allylic/benzylic position over electrophilic aromatic substitution on the ring itself.
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Initiator (AIBN/BPO): Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) undergoes homolytic cleavage upon heating, generating the radicals necessary to abstract a hydrogen atom from the 8-methyl group.
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Solvent (CCl₄ or Acetonitrile): Non-polar solvents like Carbon Tetrachloride (CCl₄) were historically used, but Acetonitrile (MeCN) or Trifluoromethylbenzene are modern, safer alternatives that maintain solubility and radical stability.
Detailed Protocol
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Precursor: 8-Methylimidazo[1,2-a]pyridine (1.0 eq)
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Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)
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Catalyst: AIBN (0.05 – 0.1 eq)
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Solvent: Anhydrous Acetonitrile (0.1 M concentration)
Step-by-Step Workflow:
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Dissolution: Charge a flame-dried round-bottom flask with 8-methylimidazo[1,2-a]pyridine and anhydrous acetonitrile under an inert atmosphere (N₂ or Ar).
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Addition: Add NBS and AIBN in a single portion.
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Activation: Heat the reaction mixture to reflux (approx. 80–82°C) for 2–4 hours. Monitoring via TLC or LC-MS is critical to prevent over-bromination (dibromination).
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Work-up: Cool the mixture to room temperature. Filter off the precipitated succinimide byproduct.
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Purification: Concentrate the filtrate in vacuo. The residue is typically purified via flash column chromatography (SiO₂, Gradient: 0–5% MeOH in DCM).
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Note: The product is an alkyl halide and may be unstable on silica for prolonged periods; rapid purification is recommended.
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Visualization of Synthetic Logic
Figure 1: Radical bromination pathway transforming the methyl precursor into the reactive bromomethyl scaffold.
Part 3: Applications in Drug Discovery[11][12]
The "Privileged Scaffold" Concept
Imidazo[1,2-a]pyridines are termed "privileged scaffolds" because their geometry allows them to mimic the purine ring of ATP, making them excellent kinase inhibitors. The 8-position specifically points towards the solvent-exposed region in many kinase binding pockets, allowing for the attachment of solubilizing groups or "warheads" without disrupting the core binding mode.
Reactivity Profile (SN2 Derivatization)
The bromomethyl group is a versatile handle for diversifying the scaffold.
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Amination: Reaction with primary/secondary amines yields 8-(aminomethyl) derivatives. This is common for introducing morpholine, piperazine, or piperidine rings to modulate solubility and pKa.
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Thiol Alkylation: Reaction with thiols generates thioethers. This is relevant for covalent inhibitors where the sulfur can act as a reversible or irreversible anchor.
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C-C Bond Formation: Can be used in Suzuki-Miyaura cross-coupling (if converted to a boronate) or direct alkylation of enolates.
Visualization of Reactivity
Figure 2: Divergent synthesis map showing the utility of the bromomethyl handle in generating diverse libraries.
Part 4: Handling & Safety Protocols
Warning: Alkyl halides, particularly benzylic-type bromides like 8-(bromomethyl)imidazo[1,2-a]pyridine, are potent alkylating agents.
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Lachrymator Potential: Similar compounds (e.g., benzyl bromide) are strong lachrymators (tear gas agents). Always handle this compound in a functioning fume hood .
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Skin Irritation: Direct contact can cause severe dermatitis and chemical burns due to alkylation of skin proteins. Double-gloving (Nitrile) is mandatory.
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Storage: The C-Br bond is sensitive to light and moisture. Store in:
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Amber vials (UV protection).
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Inert atmosphere (Argon/Nitrogen).
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Refrigerated conditions (2–8°C) to prevent degradation to the alcohol (hydrolysis).
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References
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ChemSrc. (2025).[3] 8-(Bromomethyl)imidazo[1,2-a]pyridine - CAS 2089333-45-7.[3][2] Retrieved from [Link]
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Goel, R. et al. (2023). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Retrieved from [Link]
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Bagdi, A. K. et al. (2020). Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. 2089333-45-7_8-(Bromomethyl)imidazo[1,2-a]pyridineCAS号:2089333-45-7_8-(Bromomethyl)imidazo[1,2-a]pyridine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. 2089333-45-7_8-(Bromomethyl)imidazo[1,2-a]pyridineCAS号:2089333-45-7_8-(Bromomethyl)imidazo[1,2-a]pyridine【结构式 性质 英文】 - 化源网 [chemsrc.com]
